molecular formula C15H32O3S B11465421 2-(Dodecylsulfinyl)propane-1,3-diol

2-(Dodecylsulfinyl)propane-1,3-diol

Cat. No.: B11465421
M. Wt: 292.5 g/mol
InChI Key: MIWDAOVBJNAGQH-UHFFFAOYSA-N
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Description

2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL: is an organic compound with the molecular formula C15H32O3S . It contains a sulfinyl group attached to a dodecane chain and two hydroxyl groups on a propane backbone. This compound is notable for its unique structural features, which include a sulfoxide functional group and two primary alcohol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL typically involves the following steps:

    Formation of the Sulfinyl Group: The dodecane chain is first oxidized to introduce the sulfinyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Attachment to Propane Backbone: The sulfinyl-dodecane intermediate is then reacted with a propane-1,3-diol derivative under controlled conditions to form the final compound. This step may involve the use of catalysts and specific reaction temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfinyl group in 2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides for ester formation, alkyl halides for ether formation.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters and ethers.

Scientific Research Applications

Chemistry: 2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL is used as a building block in organic synthesis, particularly in the preparation of complex molecules with sulfoxide functionalities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its unique structure allows it to interact with biological membranes and proteins.

Medicine: Research is ongoing to explore the therapeutic potential of 2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL involves its interaction with molecular targets such as enzymes and cell membranes. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

    2-(DODECANE-1-SULFONYL)PROPANE-1,3-DIOL: Contains a sulfonyl group instead of a sulfinyl group.

    2-(DODECANE-1-THIOL)PROPANE-1,3-DIOL: Contains a thiol group instead of a sulfinyl group.

    2-(DODECANE-1-SULFIDE)PROPANE-1,3-DIOL: Contains a sulfide group instead of a sulfinyl group.

Uniqueness: 2-(DODECANE-1-SULFINYL)PROPANE-1,3-DIOL is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl, thiol, and sulfide analogs. The sulfinyl group allows for reversible interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H32O3S

Molecular Weight

292.5 g/mol

IUPAC Name

2-dodecylsulfinylpropane-1,3-diol

InChI

InChI=1S/C15H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)15(13-16)14-17/h15-17H,2-14H2,1H3

InChI Key

MIWDAOVBJNAGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)C(CO)CO

Origin of Product

United States

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